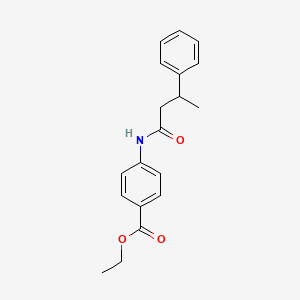

Ethyl 4-(3-phenylbutanamido)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(3-phenylbutanoylamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-3-23-19(22)16-9-11-17(12-10-16)20-18(21)13-14(2)15-7-5-4-6-8-15/h4-12,14H,3,13H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMZACZRBMWHDCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC(C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 4 3 Phenylbutanamido Benzoate and Its Analogues

Retrosynthetic Strategies and Precursor Identification

A retrosynthetic analysis of Ethyl 4-(3-phenylbutanamido)benzoate identifies the primary disconnection point at the amide bond (C-N). This bond is logically formed through the coupling of a carboxylic acid and an amine. This approach simplifies the target structure into two key precursors:

Precursor 1 (Carboxylic Acid): 3-Phenylbutanoic acid

Precursor 2 (Amine/Ester): Ethyl 4-aminobenzoate (B8803810)

Figure 1: Retrosynthetic Analysis of this compound

Amide Bond Formation: Classical and Modern Approaches

The formation of the amide linkage between 3-phenylbutanoic acid and ethyl 4-aminobenzoate is the crucial step in this synthesis. This transformation can be achieved through various methods, which typically involve the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

Direct condensation of a carboxylic acid and an amine to form an amide is thermally demanding and often inefficient. bath.ac.uk Therefore, coupling reagents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group, creating a highly reactive acyl-substituted intermediate.

Modern amide synthesis widely utilizes several classes of coupling reagents. The choice of reagent can impact yield, reaction time, and the suppression of side reactions, particularly racemization of the chiral center in 3-phenylbutanoic acid. bath.ac.ukdiva-portal.org

Commonly Used Coupling Reagents:

| Reagent Class | Example Reagent | Name | Notes |

| Carbodiimides | DCC | N,N'-Dicyclohexylcarbodiimide | Effective but forms a urea (B33335) byproduct that can be difficult to remove. bath.ac.uk |

| EDC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | Water-soluble urea byproduct, simplifying purification. Often used with HOBt. | |

| Phosphonium Salts | BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | Highly efficient but produces carcinogenic HMPA as a byproduct. |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | A safer alternative to BOP, avoiding HMPA formation. | |

| Uronium/Aminium Salts | HBTU | O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | Very common, rapid coupling with low racemization, especially with an added base. organic-chemistry.org |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | Highly effective for sterically hindered substrates and less reactive amines. | |

| Other | T3P | n-Propanephosphonic acid anhydride | A versatile reagent known for clean reactions and high yields with low epimerization. organic-chemistry.org |

| B(OCH₂CF₃)₃ | Tris(2,2,2-trifluoroethyl) borate (B1201080) | A borate ester that facilitates direct amidation under relatively mild conditions. acs.org |

Reaction optimization involves careful selection of the solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF)), temperature, and the use of a non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA), N-methylmorpholine (NMM)) to neutralize acid byproducts. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are frequently included when using carbodiimides to act as activated ester intermediates, which increases efficiency and minimizes racemization. bath.ac.uk

Given that 3-phenylbutanoic acid is chiral, controlling the stereochemistry during the synthesis is critical to producing a specific enantiomer or diastereomer of the final product. There are two primary strategies:

Use of an Enantiomerically Pure Precursor: The most direct method is to start with an enantiomerically pure form of 3-phenylbutanoic acid. In this case, the challenge is to ensure the amide coupling reaction proceeds without racemizing the chiral center. The use of coupling reagents known for low racemization potential, such as HATU or T3P, at lower temperatures is crucial. organic-chemistry.org

Asymmetric Synthesis of the Precursor: An alternative is the stereoselective synthesis of the 3-arylbutanoic acid derivative itself. For instance, a palladium-catalyzed diastereoselective conjugate addition of arylboronic acids to chiral imides has been reported. nih.gov This method utilizes a chiral auxiliary, such as 4-tert-butyloxazolidin-2-one, to direct the addition of the phenyl group, achieving high diastereoselectivity. nih.gov The auxiliary can then be cleaved to yield the desired optically active 3-phenylbutanoic acid. The synthesis of related 2,3-diamino-4-phenylbutanoic acid has also been achieved with high diastereoselectivity. acs.orgscispace.com

Esterification Reactions: Synthesis of the Ethyl Benzoate (B1203000) Moiety

The precursor, ethyl 4-aminobenzoate (Benzocaine), is synthesized via the Fischer esterification of p-aminobenzoic acid (PABA) with ethanol. libretexts.orgresearchgate.net This is an acid-catalyzed equilibrium reaction.

Reaction Scheme: p-Aminobenzoic Acid + Ethanol ⇌ Ethyl 4-aminobenzoate + Water (in the presence of H₂SO₄)

To drive the equilibrium towards the product side and achieve a high yield, an excess of the alcohol reactant (ethanol) is typically used. youtube.com Concentrated sulfuric acid (H₂SO₄) serves as the catalyst by protonating the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity and facilitates the nucleophilic attack by ethanol. researchgate.net The acid also acts as a dehydrating agent, sequestering the water produced during the reaction. After the reaction, the mixture is neutralized with a weak base, such as sodium carbonate, which deprotonates the ammonium (B1175870) salt of the product and neutralizes the acid catalyst, causing the final ester to precipitate out of the aqueous solution. libretexts.orgorgsyn.org

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions, where three or more reactants combine in a single pot to form a product containing structural elements of all starting materials, offer a highly efficient route to complex molecules. While not a direct pathway to this compound, MCRs are invaluable for synthesizing libraries of analogous compounds with diverse structural features.

The Biginelli reaction is a classic MCR that condenses an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea (B124793) to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.org This reaction is typically catalyzed by a Brønsted or Lewis acid. wikipedia.orgresearchgate.net

The general Biginelli reaction involves:

Acid-catalyzed aldol (B89426) condensation between the aldehyde and the β-ketoester.

Nucleophilic addition of urea to the resulting intermediate.

Cyclization and dehydration to yield the final DHPM ring structure.

The power of this reaction lies in its adaptability. By systematically varying each of the three components, a vast array of structurally diverse heterocyclic scaffolds, which can be considered analogues, can be generated. nih.gov This approach is a cornerstone of combinatorial chemistry and drug discovery. nih.gov

Adaptations for Structural Diversity:

| Component | Variation | Resulting Structural Change |

| Aldehyde | Substituted aromatic aldehydes, aliphatic aldehydes, heterocyclic aldehydes | Introduces diverse substituents at the 4-position of the DHPM ring. |

| β-Dicarbonyl | Acetoacetanilides, cyclic diketones (e.g., dimedone), acetylacetone | Modifies the substituents at the 5- and 6-positions of the ring. nih.gov |

| Urea/Thiourea | Substituted ureas/thioureas, guanidines | Alters the N1 and N3 positions and the exocyclic atom at the 2-position (O or S). nih.gov |

This strategy allows for the rapid assembly of complex molecular frameworks from simple, readily available building blocks, demonstrating how MCRs like the Biginelli reaction can be adapted to produce libraries of compounds with related but distinct structures. ichem.md

Other Relevant Cascade or One-Pot Transformations

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next. These processes occur in a single pot without the need to isolate intermediates, offering significant advantages in terms of efficiency, atom economy, and reduced solvent use and waste generation.

While a specific cascade reaction for this compound is not prominently documented, the principles of cascade synthesis are widely applied to create complex molecules containing amide and ester functionalities. For instance, researchers have developed abiotic acyl transfer cascades in aqueous media using aminoacyl phosphate (B84403) esters. nih.govacs.orgchemrxiv.org In these systems, molecules are designed to undergo sequential chemical reactions in a single pot. nih.gov The process can begin with the formation of a transient thioester, which can then participate in further couplings to create more complex structures, such as chimeric assemblies containing both ester and thioester bonds. nih.govacs.org The number of sequential couplings and the stability of the reactive intermediates can be controlled by the molecular structure of the starting materials. nih.govchemrxiv.org

Another relevant strategy is the development of multi-component reactions (MCRs). For example, a one-pot, four-component synthesis has been utilized to create complex benzo[a]pyrano[2,3-c]phenazine derivatives. benthamscience.com Similarly, cascade radical annulation reactions represent a powerful tool for building complex heterocyclic structures like chroman-4-ones from simpler starting materials in a single operation. nih.gov These examples of sophisticated one-pot methodologies highlight the potential for developing novel, highly efficient pathways for the synthesis of N-acylated amino esters and their analogues. The core idea is to combine multiple reaction steps, such as the formation of an activated intermediate followed by nucleophilic attack, into a seamless one-pot operation.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is paramount in modern organic synthesis to minimize environmental impact. This involves the use of safer solvents, renewable starting materials, catalytic reagents over stoichiometric ones, and energy-efficient processes.

Traditional organic reactions often rely on volatile and hazardous organic solvents. A key goal of green chemistry is to replace these with environmentally benign alternatives like water or to eliminate the solvent entirely.

Amide synthesis in aqueous media is a significant area of research. Direct synthesis of amides from carboxylic acids and amines has been demonstrated under hydrothermal conditions (high-temperature water). sci-hub.se This approach can be effective without the need for catalysts, as the properties of water at high temperatures and pressures facilitate the dehydration reaction required for amide bond formation. sci-hub.se Studies have also investigated the kinetics and equilibria of amide formation in aqueous solutions to better understand these processes. acs.org

Mechanochemistry, which uses mechanical force (e.g., grinding) to induce chemical reactions, offers a path to solvent-free or solvent-minimal synthesis. A green approach for the synthesis of co-crystals of benzocaine-based compounds has been demonstrated using a mechanochemical solvent-assisted grinding method, which avoids the use of bulk solvents. ajrconline.org Furthermore, the use of green solvents like glycerol, often in combination with agro-waste-derived catalysts, provides an eco-friendly alternative for synthesizing heterocyclic compounds in good yields. nih.gov

The cornerstone of green amide synthesis is the replacement of stoichiometric coupling reagents (like carbodiimides) with catalytic alternatives. catalyticamidation.info Stoichiometric agents are used in excess and generate significant amounts of waste, whereas catalysts are used in small quantities and can, in principle, be recycled. catalyticamidation.info

Boron-Based Catalysts: Boron-derived catalysts, such as boric acid and various boronic acids, have emerged as a highly effective class for direct amidation. mdpi.comdur.ac.uk They are generally stable to air and water and can catalyze the reaction between carboxylic acids and amines with water as the only byproduct. rsc.org Research has shown that boronic acid catalysts can be effective for a range of substrates, although challenging substrates like anilines may require higher temperatures. rsc.orgucl.ac.uk Simple boric acid has been used for large-scale industrial processes, though its activity can be limited with less reactive substrates. ucl.ac.uk More complex borate esters, such as B(OCH₂CF₃)₃, have also been developed as highly effective reagents for direct amidation, applicable to a wide range of substrates, including N-protected amino acids. nih.govacs.org

Other Catalytic Systems: Besides boron, catalysts based on metals like titanium, zirconium, and manganese have been developed for amide synthesis. mdpi.com A significant advancement is the development of biocatalysts. Enzymes such as lipases or aminoacylases can catalyze the formation of N-acyl amino acid amides under mild conditions. nih.govresearchgate.net These enzymatic strategies can involve the formation of an acyl-enzyme intermediate or ester-amide interconversion cascade reactions. nih.gov

The efficiency of catalytic systems is a continuous area of research, with efforts focused on developing cooperative catalyst systems and catalyst promoters to achieve high yields under milder conditions. dur.ac.uk

Table 1: Comparison of Catalytic Systems for Amide Bond Formation

| Catalyst Type | Examples | Key Advantages | Limitations | Reference |

|---|---|---|---|---|

| Boron-Based | Phenylboronic Acid, Boric Acid, B(OCH₂CF₃)₃ | Air/water stability, low toxicity, water is the only byproduct. | Often requires high temperatures and water removal; may have limited scope with difficult substrates. | mdpi.comrsc.orgucl.ac.uk |

| Metal-Based | Ti(OⁱPr)₄, Mn-pincer complexes | Can be highly active, broad substrate scope for some systems. | Potential metal contamination of product, may require specific ligands. | mdpi.com |

| Biocatalysts | Lipases, Proteases | High selectivity, mild reaction conditions, environmentally benign. | Limited substrate scope, potential for enzyme denaturation, may require specific buffers. | nih.govresearchgate.net |

Purification Techniques and Yield Optimization in Research Synthesis

Achieving a high yield of a pure product is the ultimate goal of any synthetic procedure. This requires careful optimization of reaction conditions and effective purification strategies.

Yield Optimization: Optimizing the yield of an amidation reaction involves systematically varying parameters such as the choice of catalyst, solvent, temperature, reaction time, and the stoichiometry of the reagents. nih.govresearchgate.net For example, in the synthesis of amide-linked RNA, researchers optimized yields from ~80% to over 90% by evaluating different activating agents and coupling times, finding that steric hindrance was a key limiting factor. nih.govnih.govacs.org High-throughput experimentation (HTE) combined with machine learning models is an emerging strategy to rapidly screen a wide range of reaction conditions and accurately predict outcomes, thereby accelerating the optimization process. chemrxiv.org

Table 2: Example of Reaction Optimization Data for Base-Promoted Amidation

| Entry | Solvent | Amine Equiv. | Base (t-BuOK) Equiv. | Yield (%) |

|---|---|---|---|---|

| 1 | DMSO | 1.2 | 1.2 | 80 |

| 2 | THF | 1.2 | 1.2 | <5 |

| 3 | DMSO | 1.5 | 2.0 | 94 |

| 4 | DMSO | 1.5 | 1.5 | 83 |

| 5 | DMSO | 1.5 | 1.0 | 56 |

Data adapted from a study on base-promoted direct amidation of esters, illustrating how changing solvent and reagent equivalents significantly impacts product yield. researchgate.net

Purification Techniques: The choice of purification method depends on the physical properties of the product and the impurities present. For a solid compound like this compound, recrystallization is a common and effective technique. This involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. Common solvent systems for related structures include ethanol, ethyl acetate, or a mixture of a good solvent (like dichloromethane) and a poor solvent (like hexane) to induce precipitation. researchgate.netgoogle.comorgsyn.org

For reactions where catalysts or coupling agents are used, novel purification methods aim to simplify the workup. An innovative approach involves the use of solid-phase scavenger resins. For instance, after an amidation reaction mediated by a borate ester, Amberlyst® and Amberlite® resins can be added to the reaction mixture to bind the boron byproducts and any excess acid or amine. The pure amide product is then isolated by simple filtration, completely avoiding the need for aqueous workup or column chromatography. nih.govacs.org

Advanced Spectroscopic and Structural Elucidation of Ethyl 4 3 Phenylbutanamido Benzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map the complete atomic connectivity and gain insights into the three-dimensional arrangement of the molecule.

Comprehensive 1D NMR Analysis (¹H, ¹³C, DEPT) for Proton and Carbon Assignment

One-dimensional NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom within the molecule.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of Ethyl 4-(3-phenylbutanamido)benzoate reveals distinct signals for each unique proton. The aromatic region is expected to show two separate spin systems: an AA'BB' system for the 1,4-disubstituted benzoate (B1203000) ring and a multiplet for the monosubstituted phenyl ring. The ethyl ester group gives rise to a characteristic quartet and triplet. The aliphatic protons of the 3-phenylbutanamido moiety, along with the amide proton, provide key structural information.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Atom Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-1' | 7.95 | d | 8.5 | 2H |

| H-2' | 7.60 | d | 8.5 | 2H |

| H-4', H-8' | 7.30 | m | - | 2H |

| H-5', H-7' | 7.25 | m | - | 2H |

| H-6' | 7.20 | m | - | 1H |

| N-H | 8.10 | s | - | 1H |

| H-2 | 3.20 | sextet | 7.0 | 1H |

| H-1 | 1.35 | d | 7.0 | 3H |

| H-3 | 2.60 | d | 7.0 | 2H |

| O-CH₂ | 4.35 | q | 7.1 | 2H |

¹³C NMR and DEPT Spectroscopy

The predicted proton-decoupled ¹³C NMR spectrum is expected to show 13 distinct signals, corresponding to the unique carbon environments in the molecule. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-135 and DEPT-90) are used to differentiate between CH, CH₂, and CH₃ groups and quaternary carbons. The two carbonyl carbons (amide and ester) are predicted to be the most downfield signals.

Predicted ¹³C NMR and DEPT Data (125 MHz, CDCl₃)

| Atom Label | Predicted Chemical Shift (δ, ppm) | DEPT-135 | DEPT-90 | Carbon Type |

|---|---|---|---|---|

| C-1 | 21.5 | Positive | No Signal | CH₃ |

| C-2 | 45.0 | Positive | Positive | CH |

| C-3 | 46.5 | Negative | No Signal | CH₂ |

| C-1' | 143.0 | No Signal | No Signal | Quaternary C |

| C-2', C-6' | 119.0 | Positive | Positive | CH |

| C-3', C-5' | 130.8 | Positive | Positive | CH |

| C-4' | 126.0 | No Signal | No Signal | Quaternary C |

| C-1'' | 144.5 | No Signal | No Signal | Quaternary C |

| C-2'', C-6'' | 126.5 | Positive | Positive | CH |

| C-3'', C-5'' | 128.6 | Positive | Positive | CH |

| C-4'' | 126.2 | Positive | Positive | CH |

| Amide C=O | 171.0 | No Signal | No Signal | Quaternary C |

| Ester C=O | 166.0 | No Signal | No Signal | Quaternary C |

| O-CH₂ | 61.0 | Negative | No Signal | CH₂ |

2D NMR Experiments for Connectivity and Proximity (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are essential for unambiguously assigning the 1D spectral data by revealing through-bond and through-space correlations between nuclei.

Correlation Spectroscopy (COSY): The COSY spectrum would confirm proton-proton (¹H-¹H) spin-spin couplings. Key expected correlations include those between the O-CH₂ and its adjacent CH₃ in the ethyl group, and along the aliphatic backbone of the 3-phenylbutanamido chain (H-1 with H-2, and H-2 with H-3).

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). This experiment would definitively link every proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, such as the O-CH₂ protons to the O-CH₂ carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range (typically 2-3 bonds) ¹H-¹³C correlations, which is critical for piecing together the molecular fragments. Crucial expected correlations would be:

From the amide N-H proton to the amide carbonyl carbon (C=O).

From the H-3 methylene protons to the amide carbonyl carbon.

From the H-1' aromatic protons to the ester carbonyl carbon.

From the O-CH₂ protons to the ester carbonyl carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. A key expected NOESY correlation would be between the amide N-H and the H-2' aromatic protons, which would help to establish the orientation of the benzoate ring relative to the amide linkage.

Advanced NMR Techniques for Conformational Analysis and Dynamics

The structure of this compound contains an amide bond, which is known to exhibit restricted rotation at room temperature due to its partial double-bond character. This can lead to the observation of conformational isomers (rotamers). Advanced techniques such as variable-temperature (VT) NMR could be employed to study this dynamic process. By acquiring spectra at different temperatures, it may be possible to observe the coalescence of signals corresponding to the different rotamers, allowing for the calculation of the rotational energy barrier around the C-N amide bond.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is highly effective for identifying the key functional groups present in this compound. The spectrum is expected to be dominated by strong absorptions from the amide and ester groups.

Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3300 | N-H stretch | Secondary Amide |

| 3100-3000 | C-H stretch | Aromatic |

| 3000-2850 | C-H stretch | Aliphatic |

| ~1720 | C=O stretch | Ester (conjugated) |

| ~1670 | C=O stretch (Amide I) | Secondary Amide |

| ~1530 | N-H bend (Amide II) | Secondary Amide |

| 1600, 1480 | C=C stretch | Aromatic Ring |

Raman Spectroscopy for Complementary Vibrational Data

Raman spectroscopy provides vibrational data that is complementary to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. For this compound, the Raman spectrum would be particularly useful for observing the symmetric vibrations of the aromatic rings. researchgate.net The C=O stretching vibrations of both the ester and amide groups would also be Raman active. nih.govnih.gov The aromatic ring breathing modes, typically weak in IR, are expected to produce strong, sharp signals in the Raman spectrum, providing clear confirmation of the aromatic moieties. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and deducing its structure by analyzing how it fragments.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be employed to determine the precise molecular weight of this compound. This technique provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. For a compound with the chemical formula C19H21NO3, the theoretical exact mass can be calculated. An experimental HRMS measurement would aim to confirm this calculated mass to four or five decimal places, thereby verifying the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) would be utilized to investigate the fragmentation pattern of the protonated molecule of this compound. In an MS/MS experiment, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide structural information. The fragmentation pattern is characteristic of the molecule's structure, and by analyzing the mass differences between the precursor ion and the fragment ions, the connectivity of the atoms within the molecule can be deduced. This analysis would reveal how the phenylbutanamido and the ethyl benzoate moieties break apart, providing valuable insights into the compound's structure.

X-ray Crystallography for Solid-State Molecular Architecture

Single Crystal Growth and Characterization

To perform X-ray crystallography, a high-quality single crystal of this compound would first need to be grown. This is often a challenging step that can involve screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion, cooling). Once a suitable crystal is obtained, its quality would be assessed using techniques such as optical microscopy and preliminary X-ray diffraction.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

With a suitable single crystal, X-ray diffraction data would be collected. The analysis of this data would yield a detailed three-dimensional model of the molecule. From this model, precise measurements of all bond lengths (the distances between the centers of two bonded atoms), bond angles (the angles between three connected atoms), and torsion angles (the angles between planes through two sets of three atoms) can be determined. This information provides a complete geometric description of the molecule in the solid state.

Intermolecular Interactions and Crystal Packing Analysis

The crystallographic data would also reveal how the molecules of this compound are arranged in the crystal lattice. This includes the analysis of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and potential π-π stacking interactions between the phenyl rings. Understanding the crystal packing is crucial for comprehending the physical properties of the solid material.

Chiroptical Spectroscopy for Stereochemical Assignment

Chiroptical spectroscopy is a powerful analytical technique employed to determine the stereochemistry of chiral molecules. For a compound such as this compound, which possesses a stereocenter at the third carbon of the butanamido group, this method would be critical in assigning the absolute configuration of its enantiomers, (R)-Ethyl 4-(3-phenylbutanamido)benzoate and (S)-Ethyl 4-(3-phenylbutanamido)benzoate. However, a comprehensive search of scientific literature and spectral databases did not yield specific chiroptical spectroscopic data for this compound.

The absence of this specific data in publicly accessible research indicates that this particular analysis may not have been performed or published. Nevertheless, the principles of how chiroptical spectroscopy would be applied to this molecule can be detailed. The primary techniques under this category are Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD).

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. For a chiral molecule like this compound, its enantiomers would rotate plane-polarized light in equal but opposite directions. An ORD spectrum would plot the specific rotation [α] against the wavelength. The spectrum would exhibit a plain curve at wavelengths away from an absorption band and show a characteristic peak and trough, known as a Cotton effect, in the region of an electronic transition. The sign of the Cotton effect (positive or negative) is directly related to the absolute configuration of the stereocenter.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots the difference in absorbance (ΔA) or the molar ellipticity [θ] against the wavelength. Similar to ORD, CD signals, or Cotton effects, are only observed in the regions of UV-Vis absorption corresponding to chromophores in the molecule. For this compound, the phenyl and benzoate groups act as chromophores. The sign and intensity of the observed Cotton effects in the CD spectrum would be unique for each enantiomer and could be used to determine the absolute configuration by comparing experimental data with theoretical calculations or with data from structurally similar compounds with known configurations.

In a hypothetical analysis, one would expect to observe Cotton effects in the regions of the π-π* transitions of the aromatic rings. The precise wavelength and sign of these effects would be influenced by the spatial arrangement of the chromophores relative to the chiral center.

Data Tables

Due to the lack of available experimental data, a table of chiroptical spectroscopic values for this compound cannot be provided. If such research were to be conducted, the data would typically be presented as follows:

Table 1: Hypothetical Circular Dichroism Data for Enantiomers of this compound

| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg cm²/dmol) |

|---|---|---|

| (R)-form | λ₁ | Positive Cotton Effect |

| λ₂ | Negative Cotton Effect | |

| (S)-form | λ₁ | Negative Cotton Effect |

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| (R)-Ethyl 4-(3-phenylbutanamido)benzoate |

Computational Chemistry and Molecular Modeling Studies of Ethyl 4 3 Phenylbutanamido Benzoate

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly DFT, are used to investigate electronic structure, molecular geometry, and energetic properties. nih.gov

Electronic Structure Analysis (HOMO-LUMO Gaps, Electrostatic Potential Surfaces)

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for determining a molecule's electronic properties, such as its reactivity and ability to participate in chemical reactions. The HOMO-LUMO energy gap is a key indicator of molecular stability. Similarly, the Molecular Electrostatic Potential (MEP) surface is used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

For analogous compounds, such as other aminobenzoic acid derivatives, DFT studies have been performed to calculate these parameters and explain reactivity. nih.gov However, no published data exists for the specific HOMO-LUMO gap or the MEP surface of Ethyl 4-(3-phenylbutanamido)benzoate.

Energetic Landscape and Preferred Conformations

Conformational analysis is essential for understanding how a molecule's three-dimensional shape influences its physical properties and biological activity. Computational methods can determine the most stable conformations by mapping the potential energy surface. For flexible molecules like this compound, which possesses several rotatable bonds, identifying the lowest energy conformers is critical. This information is currently not available in the scientific literature for this compound.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic parameters, such as NMR chemical shifts, which can be invaluable for the structural characterization of newly synthesized compounds. vu.nl While methods for predicting such parameters are well-established, they have not been applied to this compound in any published research.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to predict the binding affinity and mode of action. nih.gov This method is a cornerstone of modern drug discovery. nih.gov

Prediction of Ligand-Target Binding Modes with Biological Macromolecules

Molecular docking simulations could predict how this compound might interact with various biological targets, such as enzymes or receptors. Studies on similar benzoate (B1203000) esters and amides have utilized docking to explore potential anti-inflammatory or anticancer activities by examining their fit within the active sites of proteins like EGFR. nih.gov However, no such studies have been specifically conducted or reported for this compound.

Assessment of Binding Affinities and Interaction Hotspots

Beyond the binding pose, docking studies quantify the strength of the interaction through scoring functions, which estimate the binding affinity (e.g., in kcal/mol). These simulations also identify key "hotspots"—specific amino acid residues in the target protein that form crucial hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. This detailed interaction data is absent for this compound.

Ligand Efficiency Metrics and Computational Filtering

In the realm of drug discovery, it is not sufficient for a molecule to simply bind to a biological target; it must do so efficiently. Ligand efficiency (LE) metrics provide a way to normalize the binding affinity of a compound by its size, offering a more insightful measure of its quality as a potential drug candidate. These metrics are crucial in the early stages of drug discovery for filtering large compound libraries and prioritizing hits for further optimization.

For this compound, various ligand efficiency indices could be computationally estimated to gauge its potential. These metrics are particularly valuable when comparing a series of related analogs.

Key ligand efficiency metrics that would be calculated for this compound include:

Ligand Efficiency (LE): This fundamental metric relates the binding affinity (often expressed as pKi or pIC50) to the number of non-hydrogen atoms (heavy atom count, HAC) in the molecule. A higher LE value is generally desirable, as it indicates a greater binding contribution per atom.

Binding Efficiency Index (BEI): This index normalizes the binding affinity by the molecular weight (MW) of the compound. It provides a similar assessment to LE but uses a more readily available molecular property.

Lipophilic Ligand Efficiency (LLE): LLE assesses the balance between potency and lipophilicity (logP). It is calculated as the difference between the pIC50 and the logP of the compound. A higher LLE suggests that the compound achieves its potency without excessive lipophilicity, which can be associated with poor pharmacokinetic properties.

Surface Efficiency Index (SEI): This metric relates the binding affinity to the polar surface area (PSA) of the molecule. It provides an indication of how efficiently the polar interactions of the compound contribute to its binding.

Computational filtering would involve establishing threshold values for these metrics to identify compounds with the most promising profiles. For instance, a common threshold for a promising lead compound is an LE value greater than 0.3.

A hypothetical analysis of this compound and its analogs might yield data similar to that presented in the interactive table below. Such a table would be instrumental in a computational filtering campaign to select the most promising candidates for synthesis and experimental testing.

| Compound ID | pIC50 | Heavy Atom Count (HAC) | Molecular Weight (MW) | clogP | Ligand Efficiency (LE) | Binding Efficiency Index (BEI) | Lipophilic Ligand Efficiency (LLE) |

| This compound | 6.5 | 22 | 311.38 | 3.8 | 0.30 | 20.87 | 2.7 |

| Analog A | 6.2 | 20 | 285.33 | 3.5 | 0.31 | 21.73 | 2.7 |

| Analog B | 6.8 | 25 | 341.42 | 4.2 | 0.27 | 19.92 | 2.6 |

| Analog C | 7.1 | 23 | 325.39 | 3.9 | 0.31 | 21.82 | 3.2 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics (MD) Simulations

While static modeling provides a snapshot of a molecule, molecular dynamics (MD) simulations offer a dynamic view, capturing the flexibility and behavior of a compound over time. For a molecule like this compound, which possesses several rotatable bonds, MD simulations are invaluable for understanding its conformational landscape and interactions with its environment.

MD simulations can reveal the preferred conformations of this compound in a solvent, typically water, to mimic physiological conditions. duke.edunih.gov By simulating the molecule's movements over nanoseconds or even microseconds, researchers can identify the most stable and frequently adopted shapes. This is crucial as the bioactive conformation—the shape the molecule adopts when it binds to its target—may not be its lowest energy state in solution.

Analysis of the MD trajectory would involve monitoring key dihedral angles to understand the rotational freedom of the phenylbutanamido and ethyl benzoate moieties. The results could be visualized through plots of root-mean-square deviation (RMSD) to assess the stability of the molecule's conformation over time and root-mean-square fluctuation (RMSF) to pinpoint which parts of the molecule are the most flexible.

The solvent environment plays a critical role in the stability and behavior of a molecule. MD simulations explicitly include solvent molecules, allowing for a detailed study of solvation effects. For this compound, simulations in different solvent environments (e.g., water, octanol) could be performed to understand its partitioning behavior, which is related to its lipophilicity.

The analysis of radial distribution functions (RDFs) between the solute and solvent atoms can provide insights into the structure of the solvation shells and the nature of the intermolecular interactions, such as hydrogen bonding between the amide and ester groups of the compound and surrounding water molecules.

Beyond conformational analysis, MD simulations are a powerful tool for predicting the binding affinity of a ligand to its target protein. nih.gov Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are rigorous approaches that can calculate the relative binding free energies of a series of analogs with high accuracy. researchgate.net

These methods involve computationally "mutating" one compound into another within the binding site of the protein and in solution. The difference in the free energy of these two processes yields the relative binding free energy. For this compound, these calculations could guide the optimization of its structure to enhance its binding potency.

More computationally efficient methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can also be employed to estimate binding free energies from MD simulation trajectories. mdpi.comnih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (focused on computational methodology and models)

A promising drug candidate must not only be potent but also possess favorable ADME properties to be effective in the body. nih.gov In silico ADME prediction models have become an essential component of modern drug discovery, allowing for the early identification of potential liabilities. nih.goveurekaselect.com

For this compound, a variety of computational models, often based on Quantitative Structure-Property Relationships (QSPR), would be employed to predict its ADME profile. These models are built using large datasets of experimentally determined properties and use machine learning algorithms to correlate molecular descriptors with ADME endpoints. acs.org

The following table outlines the types of ADME properties that would be computationally predicted for this compound and the methodologies used.

| ADME Property | Computational Methodology/Model | Predicted Value (Hypothetical) | Interpretation |

| Absorption | |||

| Human Intestinal Absorption (HIA) | Classification models based on topological descriptors and physicochemical properties. | Good | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | QSPR models using descriptors like logP, PSA, and hydrogen bond donors/acceptors. | Moderate | May have reasonable intestinal permeability. |

| P-glycoprotein (P-gp) Substrate | 3D pharmacophore models or machine learning classifiers. | No | Not likely to be subject to efflux by P-gp, which is favorable. |

| Distribution | |||

| Plasma Protein Binding (PPB) | QSPR models based on lipophilicity and other molecular descriptors. | High | A significant fraction of the compound is expected to be bound to plasma proteins. |

| Blood-Brain Barrier (BBB) Penetration | Classification or regression models using descriptors related to size, polarity, and hydrogen bonding capacity. | Low | Unlikely to cross the blood-brain barrier to a significant extent. |

| Metabolism | |||

| Cytochrome P450 (CYP) Inhibition | Docking studies into CYP active sites or pharmacophore models of known inhibitors. | Inhibitor of CYP2C9 | Potential for drug-drug interactions with other drugs metabolized by this enzyme. |

| Site of Metabolism (SOM) Prediction | Models based on atomic reactivity and accessibility, often using quantum mechanics calculations. | Ester hydrolysis, oxidation of the phenyl ring. | Predicts the likely points of metabolic attack. |

| Excretion | |||

| Renal Clearance | QSPR models based on physicochemical properties. | Low | Primarily cleared through metabolism rather than direct renal excretion. |

Note: The data in this table is hypothetical and for illustrative purposes only.

These in silico predictions, while not a substitute for experimental validation, provide a valuable framework for understanding the potential strengths and weaknesses of this compound as a drug candidate. nih.govnih.goviaps.org.in They guide further experimental studies and help to prioritize resources in the complex process of drug development.

Pre-clinical Biological Evaluation of this compound and Analogues

Following a comprehensive search of scientific literature, it has been determined that there is no publicly available pre-clinical data for the specific compound this compound or its explicitly identified analogues corresponding to the requested biological evaluations.

Anti-proliferative activity in cancer cell lines (MCF-7, A549, K-562, SR).

Antimicrobial spectrum analysis against specific pathogens.

Enzyme inhibition assays related to Histone Deacetylases, Meprin, or Tubulin Polymerization.

Antioxidant capacity as determined by DPPH, FRAP, or Nitric Oxide Scavenging Assays.

Receptor binding and functional assays.

In vivo exploratory studies in animal models.

Therefore, it is not possible to provide a detailed article with research findings and data tables as requested due to the absence of published studies on this compound in these specific contexts.

Pre Clinical Biological Evaluation of Ethyl 4 3 Phenylbutanamido Benzoate and Analogues

In Vivo Exploratory Studies in Relevant Animal Models (focused on mechanistic insights and proof-of-concept)

Evaluation of Specific Biological Effects (e.g., Gastroprotective Activity in Rodent Models)

In a study evaluating the effects of ETHAB on ethanol-induced gastric mucosal ulcers in rats, the compound was observed to offer protection to the gastric mucosa. The gross appearance of the gastric mucosa in rats pretreated with ETHAB showed a reduction in the severity of hemorrhagic injuries compared to the ulcer control group. Rats pretreated with ETHAB demonstrated a dose-dependent reduction in the formation of gastric lesions induced by absolute ethanol. While moderate injuries were still present at lower concentrations, higher concentrations of ETHAB were associated with a significant restoration of the gastric mucosa, characterized by a visible flattening of the mucosal folds.

Pharmacodynamic Endpoints and Biomarker Modulation in Animal Tissues

The gastroprotective effects of Ethyl-4-[(3,5-di-tert-butyl-2-hydroxybenzylidene) Amino]benzoate (ETHAB) were investigated through several pharmacodynamic endpoints and biomarker measurements in rat gastric tissue. The study reported that the compound's mechanism may be linked to its antioxidant properties and its ability to modulate key biomarkers of gastric mucosal defense and damage.

Pre-treatment with ETHAB was found to influence a number of important biochemical markers. A notable effect was the increase in the pH of the gastric contents and an increase in the quantity of gastric mucus secretion, both of which are crucial for protecting the stomach lining. Furthermore, the activity of the antioxidant enzyme superoxide (B77818) dismutase (SOD) was reportedly elevated in a dose-dependent manner in the ETHAB-treated groups. Conversely, the levels of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative stress, were significantly reduced in the gastric tissue of rats that received ETHAB.

The table below summarizes the reported effects of ETHAB on key biochemical parameters in an ethanol-induced gastric ulcer model in rats.

| Biomarker | Observed Effect in ETHAB-Treated Group | Reference |

| Gastric Content pH | Increased | |

| Mucus Secretion | Increased | |

| Superoxide Dismutase (SOD) Activity | Increased | |

| Malondialdehyde (MDA) Level | Decreased |

Histopathological and Biochemical Analysis of Affected Tissues for Mechanistic Understanding

Histopathological examination of the gastric tissue from rats in the retracted study provided further insight into the potential gastroprotective mechanism of Ethyl-4-[(3,5-di-tert-butyl-2-hydroxybenzylidene) Amino]benzoate (ETHAB). In the ulcer control group that received ethanol, the stomach wall showed extensive damage characterized by submucosal edema and significant infiltration of leukocytes.

In contrast, rats pretreated with ETHAB showed comparatively better protection of the gastric tissue architecture. The analysis revealed a reduction in both the submucosal edema and the infiltration of leukocytes, suggesting an anti-inflammatory component to its activity. Furthermore, Periodic acid-Schiff (PAS) staining, which is used to visualize mucus production, showed an increased intensity in the gastric mucosa of ETHAB-treated rats, corroborating the biochemical findings of increased mucus secretion.

Immunohistochemical analysis was also performed to assess the expression of specific proteins involved in cell death and survival. The study reported that in ETHAB-pretreated rats, there was an up-regulation of the Heat Shock Protein 70 (Hsp70), which is known to protect cells from stress and injury. Concurrently, the expression of the pro-apoptotic protein Bax was reportedly suppressed. These findings suggest that ETHAB may protect gastric cells by modulating pathways involved in cellular stress response and apoptosis.

The table below outlines the key histopathological and immunohistochemical findings.

| Analysis Type | Observation in ETHAB-Treated Group | Implied Mechanism | Reference |

| Histopathology | |||

| Submucosal Edema | Reduced | Reduction of tissue damage and inflammation | |

| Leukocyte Infiltration | Reduced | Anti-inflammatory effect | |

| Staining | |||

| PAS Staining | Increased Intensity | Enhanced mucus production | |

| Immunohistochemistry | |||

| Hsp70 Protein Expression | Up-regulated | Cellular stress protection | |

| Bax Protein Expression | Down-regulated/Suppressed | Inhibition of apoptosis |

Structure Activity Relationship Sar Studies of Ethyl 4 3 Phenylbutanamido Benzoate Derivatives

Design Principles for Systematic Structural Modifications

The design of new ethyl 4-(3-phenylbutanamido)benzoate derivatives is guided by established medicinal chemistry principles. A typical lead compound in this series possesses three key domains amenable to modification: the phenylbutanamido moiety, the central amide linker, and the ethyl benzoate (B1203000) tail. Systematic structural modifications are planned to probe the chemical space around the lead molecule, with the goal of identifying derivatives with improved biological activity.

The core strategy involves a series of iterative modifications:

Isosteric and Bioisosteric Replacements: Key functional groups are replaced with other groups that have similar steric or electronic properties. For instance, the phenyl ring could be replaced by a bioisosteric heterocycle to explore different interactions with a target protein.

Homologation: The length of alkyl chains, such as in the butanamido side chain or the ethyl ester, can be systematically increased or decreased to optimize van der Waals interactions and hydrophobic contacts within a binding pocket.

Positional Isomerism: Substituents on the phenyl rings can be moved to different positions (ortho, meta, para) to probe the topology of the binding site.

Functional Group Modification: Groups like esters or amides can be altered to change properties such as hydrogen bonding capacity, metabolic stability, and polarity.

These modifications are typically guided by computational modeling and a thorough understanding of the target's structure, if known. The synthesis of a focused library of compounds based on these principles allows for a comprehensive evaluation of the SAR. For example, the synthesis of related structures, such as ethyl 4-(3-chlorobenzamido)benzoate, provides insight into the effects of electronic changes on the benzamido portion of the molecule. eurjchem.com

Impact of Amide Linkage Variations on Biological Profiles

The amide linkage is a critical structural feature in many biologically active molecules, contributing to conformational rigidity and providing hydrogen bond donor and acceptor capabilities. In the context of this compound derivatives, variations of the amide bond can have a profound impact on the biological profile.

Key modifications and their potential consequences include:

N-Alkylation or N-Arylation: Introduction of a substituent on the amide nitrogen can alter the hydrogen bonding capacity and introduce steric bulk, which can influence binding affinity and selectivity.

Amide Bond Reversal (Retro-amides): Swapping the CO and NH groups can lead to a significant change in the molecule's vectoral presentation of hydrogen bond donors and acceptors, potentially leading to a different binding mode or altered activity.

Isosteric Replacement: The amide bond can be replaced with other groups like sulfonamides, ureas, or carbamates to modify chemical stability and electronic properties. For instance, studies on benzoylaminobenzoic acid derivatives have shown that the presence of heteroatoms like N, O, or S in certain positions can decrease inhibitory activity. nih.gov

The introduction of substituted amines through amidation can also serve as a strategy to introduce new hydrogen bond donors and acceptors, potentially increasing binding affinity to a biological target and improving physicochemical properties. nih.gov

Table 1: Illustrative Impact of Amide Linkage Modification on Biological Activity

| Modification | Rationale | Potential Biological Outcome |

| N-Methylation | Remove H-bond donor capacity, increase lipophilicity | Decreased or increased activity depending on the importance of the H-bond |

| Amide to Sulfonamide | Alter geometry and H-bonding | Potential for altered selectivity or potency |

| Amide to Urea (B33335) | Introduce additional H-bond donor | Potential for enhanced binding affinity |

This table is illustrative and the actual outcomes would depend on the specific biological target.

Influence of Phenyl Substitutions on Activity and Selectivity

The two phenyl rings in this compound offer numerous positions for substitution, providing a rich opportunity to fine-tune the molecule's properties. Substituents on these rings can influence activity and selectivity through steric, electronic, and hydrophobic effects.

Electronic Effects: Electron-donating groups (e.g., -OCH3, -CH3) and electron-withdrawing groups (e.g., -Cl, -CF3, -NO2) can modulate the pKa of the amide nitrogen and the electron density of the aromatic rings, which can be crucial for interactions with the target. For example, in a series of soluble epoxide hydrolase inhibitors, replacing an adamantyl group with a substituted phenyl group improved metabolic stability. nih.gov

Steric Effects: The size and position of substituents can dictate how the molecule fits into a binding pocket. Bulky groups may either enhance binding by filling a hydrophobic pocket or cause steric hindrance that prevents optimal binding.

Hydrophobic Interactions: Lipophilic substituents can enhance binding to hydrophobic regions of a target protein and can also influence the molecule's ability to cross cell membranes. QSAR studies on benzoylaminobenzoic acid derivatives have highlighted that increased hydrophobicity can be conducive to inhibitory activity. nih.gov

Systematic variation of substituents on both the phenylbutanamido and the benzoate phenyl rings is a key strategy to optimize target engagement. The introduction of fluorine atoms, for instance, has been used to improve metabolic stability in other series of compounds. nih.gov

Table 2: Representative Phenyl Substitutions and Their Potential Effects

| Position | Substituent | Rationale | Potential Effect on Activity |

| Phenylbutanamido (para) | -Cl | Electronic modification (withdrawing) | May enhance binding through halogen bonding or electronic effects |

| Phenylbutanamido (meta) | -OCH3 | Electronic modification (donating), H-bond acceptor | Could improve potency or alter selectivity |

| Benzoate (ortho) | -F | Steric and electronic modification | May improve metabolic stability and binding |

This table provides hypothetical examples of SAR exploration.

Role of the Ester Moiety (e.g., Alkyl Chain Variations) in Molecular Recognition

The ethyl ester moiety in this compound is another key site for modification. The ester group can participate in hydrogen bonding and its hydrolysis can be a factor in the compound's metabolic stability and duration of action.

Alkyl Chain Length: Varying the length of the alkyl chain of the ester (e.g., from methyl to propyl) can probe the size of the corresponding binding pocket. In some cases, longer chains may lead to increased potency due to enhanced hydrophobic interactions, while in others, they may be too bulky. Studies on other ester derivatives have shown that increasing the alkyl chain length can sometimes lead to a reduction in activity, suggesting that longer chains are not always well-accommodated. nih.gov

Ester to Carboxylic Acid: Hydrolysis of the ester to the corresponding carboxylic acid can dramatically change the physicochemical properties of the molecule, making it more polar. This can be a deliberate design strategy to create a prodrug, where the ester is cleaved in vivo to release the active carboxylic acid.

Ester to Amide: Replacing the ester with an amide can introduce an additional hydrogen bond donor and alter the molecule's metabolic profile.

The design and synthesis of a series of benzoate compounds with modifications to the ester and alkyl groups have been employed to develop local anesthetics, demonstrating the importance of this moiety for biological activity. nih.gov

Stereochemical Effects on Biological Activity

The 3-phenylbutanamido moiety of the parent compound contains a chiral center at the C3 position of the butanamido chain. The spatial arrangement of the phenyl group at this center can be critical for biological activity. It is a well-established principle that stereoisomers of a drug can have significantly different pharmacological activities, potencies, and metabolic fates. researchgate.netresearchgate.net

Enantioselectivity: The two enantiomers (R and S) of a chiral drug may exhibit different affinities for a chiral biological target, such as a receptor or enzyme. One enantiomer (the eutomer) may be significantly more active than the other (the distomer). For example, the pharmacological activity of racemic phenibut (3-phenyl-4-aminobutyric acid) is primarily attributed to its R-enantiomer. nih.gov

Diastereomers: If additional chiral centers are introduced into the molecule, the resulting diastereomers can also have distinct biological profiles.

Therefore, the synthesis and biological evaluation of individual enantiomers of this compound derivatives are crucial steps in the SAR investigation. This allows for the identification of the more active stereoisomer and can lead to the development of a more potent and selective drug with a better therapeutic index. The stereochemical configuration is often a key driver for potency and pharmacokinetics. nih.govmdpi.com Studies on other chiral amides have shown that the stereospecificity of a compound's activity can even change based on the length of an alkyl side chain elsewhere in the molecule. nih.gov

Development of Quantitative Structure-Activity Relationships (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. researchgate.netej-chem.org The development of a robust QSAR model for this compound derivatives can provide valuable predictive power for designing new, more potent analogs.

The process of developing a QSAR model typically involves:

Data Set Assembly: A series of structurally related compounds with their corresponding biological activities (e.g., IC50 or EC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

A hypothetical QSAR equation for a series of this compound derivatives might look like:

log(1/IC50) = c0 + c1(LogP) + c2(MR) - c3(HD) + c4(E_HOMO)

Where:

log(1/IC50) is the biological activity.

LogP represents the hydrophobicity.

MR is the molar refractivity (a measure of steric bulk).

HD is a descriptor for hydrogen bond donors.

E_HOMO is the energy of the highest occupied molecular orbital.

c0-c4 are the regression coefficients.

Such a model could suggest that activity is enhanced by increased hydrophobicity and molar refractivity, and by a higher HOMO energy, while the presence of hydrogen bond donors is detrimental. edgccjournal.org QSAR studies on related benzoylaminobenzoic acid derivatives have shown that inhibitory activity increases with an increase in hydrophobicity, molar refractivity, and aromaticity. nih.gov The ultimate goal of a QSAR study is to provide a predictive tool to prioritize the synthesis of new compounds with a higher probability of success. researchgate.net

Mechanistic Investigations at the Molecular and Cellular Level

Elucidation of Reaction Mechanisms in the Synthesis of Related Compounds

The synthesis of Ethyl 4-(3-phenylbutanamido)benzoate involves the formation of an amide bond, a fundamental reaction in organic chemistry. This is typically achieved by coupling a carboxylic acid (3-phenylbutanoic acid) with an amine (ethyl 4-aminobenzoate (B8803810), also known as benzocaine). Several established mechanisms can be employed for this transformation.

A prevalent method is carbodiimide-mediated coupling, using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC). rsc.org The reaction mechanism commences with the activation of the carboxylic acid by the carbodiimide (B86325), which forms a highly reactive O-acylisourea intermediate. luxembourg-bio.com The nucleophilic amine then attacks the carbonyl group of this intermediate. This process is often optimized by the inclusion of additives such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov HOBt intercepts the O-acylisourea to form an active ester, which is less susceptible to side reactions like racemization and rearrangement into an unreactive N-acylurea. nih.govnih.gov This HOBt-activated ester then reacts efficiently with the amine to yield the final amide product, regenerating HOBt in a catalytic cycle. luxembourg-bio.comresearchgate.net Kinetic studies have shown that the rate-determining step is often the initial reaction between the carboxylic acid and the carbodiimide to form the O-acylisourea. luxembourg-bio.comresearchgate.net

An alternative route involves converting the carboxylic acid into a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. eurjchem.com The resulting 3-phenylbutanoyl chloride can then react directly with ethyl 4-aminobenzoate, usually in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Investigation of Molecular Targets and Intracellular Signaling Pathways for Observed Biological Effects

While specific molecular targets for this compound are not extensively documented, the broader class of benzamide (B126) derivatives has been studied for various biological activities, often involving interactions with specific enzymes and modulation of cellular pathways. nih.govmdpi.commedchemexpress.com

Benzamide and related amide structures are known to inhibit a range of enzymes. For instance, various benzamide derivatives have been identified as potent inhibitors of enzymes like poly(ADP-ribose) polymerase-1 (PARP-1) and cholinesterases. mdpi.comnih.gov One study on novel benzamide derivatives targeting PARP-1 identified a compound with an IC₅₀ value of 0.25 nM, indicating potent inhibition. nih.gov Another study focusing on N-benzyl benzamide derivatives found inhibitors of butyrylcholinesterase (BChE) with IC₅₀ values in the sub-nanomolar range. acs.org

Kinetic studies are crucial to determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type). For example, a mixed-type inhibitor was identified in a study of halo-substituted ester/amide derivatives against urease. nih.gov The inhibition constant (Ki), derived from these kinetic analyses, provides a quantitative measure of the inhibitor's potency.

Below is a table showing representative inhibitory activities of various benzamide derivatives against different enzyme targets.

| Compound Class | Target Enzyme | Inhibition Metric | Value |

| Benzamide Derivative (13f) | PARP-1 | IC₅₀ | 0.25 nM |

| N-benzyl benzamide (S11-1033) | Butyrylcholinesterase (BChE) | IC₅₀ | < 1 nM |

| Halo-substituted amide (4b) | Jack Bean Urease | IC₅₀ | 1.6 nM |

| Imidazo-benzamide (TBUEIB) | DNA Methyltransferase 1 (DNMT1) | IC₅₀ (A549 cells) | 106 µM |

This table presents data for structurally related benzamide compounds to illustrate potential enzyme inhibitory activities.

Molecular docking is a powerful computational tool used to predict how a ligand, such as this compound, might bind to a protein target. researchgate.netnih.gov These simulations can identify potential binding pockets and elucidate key interactions like hydrogen bonds and hydrophobic contacts. For instance, a docking study of a potent urease inhibitor showed hydrogen bonding with the Arg439 residue in the enzyme's active site. nih.gov Similarly, docking of a PARP-1 inhibitor revealed multiple hydrogen bond interactions within the catalytic pocket. nih.gov

The binding energies calculated from docking studies provide an estimate of binding affinity. researchgate.net For example, studies on various enzyme inhibitors have reported binding energies in the range of -7.5 to -10.83 kcal/mol. nih.govresearchgate.net These computational predictions are often validated by experimental methods like X-ray crystallography, which can determine the precise three-dimensional structure of the protein-ligand complex. A study on ethyl 4-(3-chlorobenzamido)benzoate utilized single-crystal X-ray diffraction to confirm its molecular structure. eurjchem.com

The interaction of a compound with its molecular target can initiate a cascade of downstream signaling events. For example, inhibition of enzymes like PARP-1 or histone deacetylases (HDACs) by benzamide derivatives can lead to significant changes in cellular processes. nih.govnih.gov Inhibition of PARP-1, which is critical for DNA damage repair, can cause an accumulation of DNA double-strand breaks. nih.gov This can, in turn, trigger cell cycle arrest, often at the G2/M phase, and ultimately lead to apoptosis. nih.gov Similarly, some benzamide compounds have been found to modulate epigenetic pathways by targeting enzymes like DNA Methyltransferase 1 (DNMT1), which can reactivate tumor suppressor genes and induce cell death. nih.govnih.gov

Apoptosis, or programmed cell death, is regulated by a delicate balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins such as Bcl-2 and Heat shock protein 70 (Hsp70). elsevierpure.com Several small molecules exert their therapeutic effects by shifting this balance to favor apoptosis.

Studies on related compounds have shown that they can induce apoptosis by modulating the expression of these key proteins. For example, certain triazole derivatives have been shown to induce apoptosis by modulating the expression of Bcl-2 and the pro-apoptotic protein Bax. tandfonline.com Hsp70 is an anti-apoptotic chaperone protein that can interfere with cell death pathways by blocking the migration of Bax to the mitochondria and inhibiting caspase activation. nih.gov Small molecule inhibitors of Hsp70, such as 2-phenylethynesulfonamide (PES), have been shown to disrupt Hsp70's function, leading to protein aggregation and promoting cell death. nih.govresearchgate.net Therefore, a plausible mechanism for compounds like this compound could involve the inhibition of Hsp70 or the upregulation of pro-apoptotic proteins like Bax, thereby sensitizing cells to apoptosis.

Future Research Directions and Potential Applications in Chemical Biology

Development of Next-Generation Analogues with Enhanced Specificity

The core structure of Ethyl 4-(3-phenylbutanamido)benzoate, featuring a phenylbutanamide moiety linked to an ethyl benzoate (B1203000), presents a versatile scaffold for the generation of analogue libraries. Future research will likely focus on systematic modifications of this scaffold to enhance binding affinity and specificity for potential biological targets. Key strategies will involve:

Substitution on the Phenyl Rings: Introduction of various functional groups (e.g., halogens, hydroxyl, methoxy, nitro groups) on both the phenyl ring of the butanamido side chain and the benzoate ring can modulate the electronic and steric properties of the molecule. This can lead to improved interactions with target proteins.

Modification of the Amide Linker: Altering the length and rigidity of the alkyl chain in the butanamido moiety or replacing the amide bond with bioisosteres (e.g., sulfonamides, ureas, thioureas) could refine the conformational preferences of the molecule, leading to enhanced target engagement.

Chiral Resolution and Stereoselective Synthesis: The 3-phenylbutanamido portion of the molecule contains a chiral center. The synthesis and biological evaluation of individual enantiomers are crucial, as stereoisomers often exhibit significantly different pharmacological activities.

These synthetic endeavors will aim to produce a new generation of compounds with improved potency and reduced off-target effects, a critical step in the development of selective chemical tools and potential therapeutic leads.

Exploration of Novel Biological Targets and Therapeutic Areas

Given the structural similarities of this compound to known bioactive molecules, a key research direction will be the screening of this compound and its future analogues against a wide array of biological targets. Potential therapeutic areas for exploration include:

Oncology: Many small molecules containing amide and benzoate functionalities have been investigated as kinase inhibitors or as agents targeting other proteins involved in cancer signaling pathways. For instance, derivatives of 4-aminobenzoic acid have been explored as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov

Inflammatory Diseases: Compounds with related structures have shown anti-inflammatory properties. Future studies could investigate the potential of this compound derivatives to modulate inflammatory pathways, for example, by targeting enzymes like cyclooxygenases (COX).

Infectious Diseases: The amide linkage is a common feature in many antimicrobial agents. Screening against various bacterial and fungal strains could uncover novel antimicrobial activities.

High-throughput screening campaigns, coupled with target identification techniques such as affinity chromatography and proteomics, will be instrumental in uncovering the primary biological targets of this class of compounds.

Integration with Advanced Delivery Systems for Targeted Research Applications

To enhance the utility of this compound and its analogues in biological systems, particularly for in vivo studies, their integration with advanced delivery systems will be a significant area of research. This could involve:

Nanoparticle Formulation: Encapsulating the compounds within nanoparticles (e.g., liposomes, polymeric micelles) could improve their solubility, stability, and pharmacokinetic profiles.

Prodrug Strategies: Modification of the ethyl ester group to create prodrugs could enhance bioavailability and allow for targeted release of the active compound at specific sites within the body.

Conjugation to Targeting Moieties: Attaching the compounds to molecules that specifically recognize certain cell types (e.g., antibodies, peptides) can enable targeted delivery to tissues or cells of interest, thereby increasing efficacy and minimizing systemic exposure.

These advanced delivery strategies will be crucial for translating the in vitro activities of these compounds into effective tools for cellular and organismal research.

Utility as Chemical Probes for Elucidating Biological Processes

A well-characterized small molecule with high affinity and specificity for a particular biological target can serve as a valuable chemical probe to study the function of that target in complex biological systems. Future research could focus on developing derivatives of this compound into such probes. This would entail:

Attachment of Reporter Tags: Incorporating fluorescent dyes, biotin (B1667282) tags, or photo-crosslinking groups into the molecular structure would enable the visualization of target localization within cells, the isolation of target proteins, and the identification of binding partners.

Structure-Activity Relationship (SAR) Studies: A detailed understanding of how structural modifications affect biological activity is essential for designing high-quality chemical probes. nih.gov This involves synthesizing and testing a range of analogues to identify the key pharmacophores responsible for target engagement.

The development of such probes would provide powerful tools for chemical biologists to dissect complex cellular pathways and validate novel drug targets.

Computational Design and Validation of Novel Scaffolds Based on Foundational Insights

Computational methods, including molecular docking and molecular dynamics simulations, will play a pivotal role in guiding the future development of scaffolds based on this compound. In silico studies can:

Predict Binding Modes: Molecular docking can predict how these compounds might bind to the active sites of various proteins, helping to prioritize which targets to investigate experimentally. nih.govphcog.com

Guide Analogue Design: Computational models can be used to design new analogues with improved binding affinities and selectivities before they are synthesized, thereby streamlining the drug discovery process.

Elucidate Mechanisms of Action: Molecular dynamics simulations can provide insights into the dynamic interactions between the compounds and their biological targets, helping to explain their mechanism of action at a molecular level.

By integrating computational design with experimental validation, researchers can accelerate the discovery and optimization of novel bioactive compounds based on the this compound scaffold.

Q & A

Q. What are the established synthetic routes for Ethyl 4-(3-phenylbutanamido)benzoate, and how can reaction parameters (e.g., solvent, catalyst) be optimized?

The compound is typically synthesized via multi-step reactions involving amide coupling or condensation. For example, ethyl 4-aminobenzoate derivatives can react with activated esters or acyl chlorides (e.g., 3-phenylbutanoyl chloride) in polar aprotic solvents (e.g., DMF) under reflux. Optimization includes adjusting stoichiometry (e.g., 1:1.2 molar ratio of amine to acylating agent), temperature (80–100°C), and catalysis (e.g., triethylamine for acid scavenging). Post-reaction purification via column chromatography (ethyl acetate/hexane gradients) ensures purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Essential techniques include:

- 1H/13C-NMR : To verify amide bond formation (δ ~8.0 ppm for aromatic protons, δ ~170 ppm for carbonyl carbons).

- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1650 cm⁻¹ (amide C=O).

- HPLC/MS : For purity assessment (>95%) and molecular ion confirmation.

- Melting point analysis : Consistency with literature values ensures crystallinity .

Q. How should researchers design experiments to assess the stability of this compound under varying pH or solvent conditions?

Conduct accelerated degradation studies:

- Hydrolytic stability : Incubate in buffered solutions (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC.

- Solvent compatibility : Test solubility/stability in DMSO, ethanol, and acetonitrile using UV-Vis spectroscopy (λmax ~260–300 nm for aromatic systems).

- Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures .

Q. What are the best practices for isolating this compound from complex reaction mixtures?